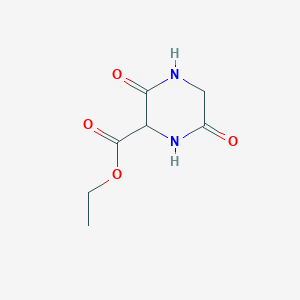

Ethyl 3,6-dioxopiperazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,6-dioxopiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-2-13-7(12)5-6(11)8-3-4(10)9-5/h5H,2-3H2,1H3,(H,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDBWGPIUGDQTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)NCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290985 | |

| Record name | ethyl 3,6-dioxopiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-63-5 | |

| Record name | NSC72277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3,6-dioxopiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Ethyl 3,6 Dioxopiperazine 2 Carboxylate and Congeneric Structures

Strategic Approaches in Solution-Phase Peptide Chemistry for Dioxopiperazine Ring Formation

The formation of the dioxopiperazine ring is fundamentally a cyclization reaction of a dipeptide precursor. Solution-phase peptide synthesis offers a versatile platform for this transformation, allowing for careful control over reaction conditions. americanpeptidesociety.org

Mechanistic Insights into Dipeptide Cyclization and Esterification Processes

The cyclization of a linear dipeptide to form a 2,5-dioxopiperazine is a process that has been the subject of detailed mechanistic studies. The reaction typically proceeds through the nucleophilic attack of the N-terminal amino group on the carbonyl carbon of the second amino acid residue. acs.org This intramolecular aminolysis leads to the formation of a tetrahedral intermediate. The stability and subsequent breakdown of this intermediate are influenced by several factors, including the nature of the amino acid side chains, the pH of the reaction medium, and the presence of catalysts. acs.org

Esterification of the C-terminus of the dipeptide is a common strategy to activate the carboxyl group for cyclization. This can be achieved through various standard esterification methods. The resulting dipeptide ester then undergoes intramolecular aminolysis to furnish the dioxopiperazine ring. The choice of ester group can influence the rate and yield of the cyclization.

Optimization of Coupling Reagents and Reaction Parameters

The efficiency of dioxopiperazine formation is highly dependent on the choice of coupling reagents and the optimization of reaction parameters. researchgate.netscielo.br Coupling reagents are employed to activate the carboxylic acid group of one amino acid to facilitate peptide bond formation with a second amino acid, creating the linear dipeptide precursor.

Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. americanpeptidesociety.orgnih.gov Uronium/aminium-based reagents like HATU and HBTU are also widely used for their high reactivity and ability to promote rapid peptide bond formation. researchgate.netunifi.it The choice of solvent, temperature, and reaction time are critical parameters that must be optimized to maximize the yield of the desired dipeptide and minimize side reactions. scielo.brnih.gov For instance, the use of greener solvents and the application of microwave irradiation have been explored to develop more sustainable and efficient synthetic protocols. nih.govnih.gov

| Coupling Reagent System | Typical Yield (%) | Key Considerations |

| DCC/HOBt | 83 | Potential for dicyclohexylurea byproduct removal issues. nih.gov |

| Carbonyldiimidazole (CDI) | 80 | Generally effective but may be less reactive than other options. researchgate.net |

| EDC·HCl/DMAP | 90 | Offers high yields and is a common choice for amidation. researchgate.net |

| T3P® | High | Biomimetic, fast reaction times, water-soluble byproducts. nih.gov |

| Diboronic acid anhydride (B1165640) | High | Catalytic, avoids stoichiometric condensation reagents. organic-chemistry.org |

Advanced Synthetic Strategies and Yield Enhancements for Target Compounds

Beyond the fundamental solution-phase approach, several advanced strategies have been developed to improve the synthesis of dioxopiperazines, including the target compound ethyl 3,6-dioxopiperazine-2-carboxylate. One common method for the synthesis of this compound involves the cyclization of appropriate precursors, such as the reaction of ethyl glycinate (B8599266) with diketopiperazine derivatives under acidic conditions. evitachem.com

Microwave-assisted synthesis has emerged as a powerful technique to accelerate the cyclization of dipeptide esters, often leading to significantly reduced reaction times and improved yields. nih.gov This method is particularly effective for the synthesis of hydrophobic dioxopiperazines, where the product may precipitate from the reaction mixture, simplifying purification. nih.gov

Solid-phase peptide synthesis (SPPS) also presents a viable, albeit sometimes problematic, route. While SPPS is highly efficient for the synthesis of linear peptides, the formation of dioxopiperazines can occur as an undesired side reaction, particularly at the dipeptide stage, leading to cleavage from the resin. acs.orgpeptide.com However, this tendency can be exploited for the deliberate synthesis of dioxopiperazines by carefully choosing the resin and reaction conditions. For example, using a highly acid-labile resin can facilitate the cleavage and subsequent cyclization of the dipeptide.

Precision Stereoselective Synthesis and Diastereomeric Control in Dioxopiperazine Construction

The stereochemistry of the amino acid precursors directly dictates the stereochemistry of the resulting dioxopiperazine. As most natural amino acids are chiral, the cyclization of a dipeptide composed of two different chiral amino acids can potentially lead to a mixture of diastereomers. Achieving high stereoselectivity is therefore a critical aspect of dioxopiperazine synthesis. nih.gov

The stereochemical outcome of the cyclization is generally controlled by using enantiomerically pure amino acid starting materials. The configuration of the final product is dependent on the configuration of these starting materials. nih.gov However, epimerization at the α-carbon of the amino acid residues can occur under certain reaction conditions, particularly with the use of strong bases or high temperatures, leading to a loss of stereochemical integrity. The choice of coupling reagents and additives is crucial in minimizing racemization during peptide bond formation. americanpeptidesociety.org

In the context of more complex, substituted dioxopiperazines, diastereoselective functionalization of the pre-formed heterocyclic core is also a valuable strategy. For example, metalation of a dioxopiperazine followed by reaction with an electrophile can lead to the formation of substituted derivatives with a high degree of diastereocontrol. nih.gov

Convergent Synthesis Paradigms for Dioxopiperazine Alkaloids and Analogues

Convergent synthesis is a powerful strategy for the construction of complex molecules, including the diverse family of dioxopiperazine alkaloids. This approach involves the synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis.

Total Synthesis Applications to Structurally Intricate Dioxopiperazine Natural Products

The principles of dioxopiperazine synthesis have been applied to the total synthesis of numerous structurally complex natural products. nih.govresearchgate.net These endeavors showcase the versatility of the developed synthetic methodologies and often require the invention of novel strategies to overcome specific challenges posed by the target molecule. nih.gov

A notable example is the synthesis of epidithiodioxopiperazines, a class of fungal metabolites characterized by a sulfur-bridged dioxopiperazine core and potent biological activity. nih.gov The total synthesis of these molecules often involves the construction of the dioxopiperazine ring early in the synthetic sequence, followed by the introduction of the disulfide bridge and other functional groups. nih.gov For instance, the synthesis of sporidesmin (B73718) A, a complex epidithiodioxopiperazine, utilized a dithioacetal as a protecting group for the disulfide bridge, which was introduced onto a pre-formed dioxopiperazine core. nih.gov

Systematic Introduction of Diverse Substituents and Elaborate Functional Groups

The synthetic versatility of the 2,5-dioxopiperazine (DKP) scaffold, the core of this compound, allows for the systematic introduction of a wide array of substituents and complex functional groups. csu.edu.au These modifications are crucial for tuning the molecule's properties for applications in medicinal chemistry and materials science. organic-chemistry.org Methodologies for functionalization can be broadly categorized into strategies that build upon the pre-formed DKP core and those that incorporate diversity during the cyclization process itself.

One of the most direct methods for functionalizing the DKP ring is through N-alkylation of the lactam nitrogens. wikipedia.org This approach typically involves the use of a base, such as sodium hydride, to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. wikipedia.org However, care must be taken to avoid epimerization, particularly with proline-fused DKPs. wikipedia.org

A powerful strategy for introducing substituents at the C-3 and C-6 positions involves the condensation of aldehydes with the DKP core. csu.edu.au Researchers have developed procedures to condense various methoxylated benzaldehydes with the piperazine-2,5-dione scaffold to exclusively form (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.au Subsequent hydrogenation of these intermediates can lead to the formation of cis or trans isomers, with the cis isomer often being the major product under typical hydrogenation conditions. csu.edu.au This method provides a reliable pathway to both homo- and hetero-dimeric substituted DKPs. csu.edu.au

Another sophisticated approach involves isocyanide-based multicomponent reactions (IMCR). nih.gov A three-component reaction utilizing amino acids, ketones, and isocyanides has been shown to generate novel spiro-2,6-dioxopiperazine scaffolds. nih.gov This method is particularly valuable for creating libraries of diverse molecules for screening purposes. nih.gov For instance, the reaction can incorporate various functional groups, such as ester moieties, by selecting the appropriate isocyanide starting material. nih.gov

For the synthesis of DKPs with specific functional groups, such as hydroxyl groups, a catalytic hydroxy-directed peptide bond formation has been developed. organic-chemistry.org This method uses a diboronic acid anhydride as a dehydration catalyst for the intermolecular condensation of amino acids, followed by deprotection and intramolecular cyclization. organic-chemistry.org This approach is highly efficient and has a broad substrate scope, accommodating various amino acids like serine, threonine, and tyrosine. organic-chemistry.org

The synthesis of more complex, naturally occurring DKP structures, such as the epidithiodioxopiperazines, requires multi-step synthetic sequences. nih.gov These syntheses often employ protecting group strategies, for example, using a dithioacetal to mask a disulfide bridge while other parts of the molecule are functionalized. nih.gov

The following tables summarize some of the key findings in the synthesis of substituted dioxopiperazines:

Table 1: Synthesis of Substituted Piperazine-2,5-diones via Condensation and Hydrogenation csu.edu.au

| Starting Material | Reagent | Product | Isomeric Ratio (cis:trans) |

| Piperazine-2,5-dione | Methoxylated Benzaldehydes | (Z,Z)-(Benzylidene)piperazine-2,5-diones | N/A |

| (Z,Z)-(Benzylidene)piperazine-2,5-diones | H₂, Catalyst | cis/trans-Benzylpiperazine-2,5-diones | Major: cis |

Table 2: Three-Component Synthesis of Spiro-2,6-dioxopiperazines nih.gov

| Amino Acid | Ketone | Isocyanide | Product | Yield |

| N-Methyl-4-aminopiperidine | Cyclopentanone | Ethyl 2-isocyanoacetate | Spiro[cyclopentane-1,3'-piperazine]-2',6'-dione derivative | Low |

| N-Methyl-4-aminopiperidine | Cyclopentanone | 4-Methoxy isocyanide | Spiro[cyclopentane-1,3'-piperazine]-2',6'-dione derivative | Low |

Elucidation of Biosynthetic Pathways and Enzymological Characterization of Dioxopiperazine Biogenesis

Microbial Biosynthetic Routes to Diketopiperazine Scaffolds

Microorganisms, particularly bacteria and fungi, are prolific producers of diketopiperazines (DKPs), which are the simplest cyclic peptides, formed from the condensation of two amino acids. mdpi.commdpi.com These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. mdpi.com The biosynthesis of the DKP core structure is primarily achieved through two distinct enzymatic systems: nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). mdpi.comnih.gov These pathways are responsible for the immense structural diversity observed in naturally occurring DKPs, which can be further modified by tailoring enzymes to yield even more complex molecules. rsc.org

Nonribosomal Peptide Synthetase (NRPS) Mediated Biogenesis of Cyclic Dipeptides

Nonribosomal peptide synthetases are large, modular enzymes that synthesize peptides without the use of a ribosome or mRNA template. wikipedia.orgnih.gov These enzymatic assembly lines are responsible for the production of a wide array of important peptide natural products, including many diketopiperazines. nih.gov

The formation of diketopiperazines by NRPSs typically involves a dimodular enzyme. nih.gov Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. A minimal NRPS module consists of three core domains:

Adenylation (A) domain: This domain selects a specific amino acid and activates it as an aminoacyl adenylate, using ATP. acs.org

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred to a 4'-phosphopantetheine (B1211885) (Ppant) cofactor attached to the T domain, forming a thioester bond. nih.gov

Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the aminoacyl groups tethered to the T domains of adjacent modules. acs.org

In the biosynthesis of DKPs, the dipeptidyl chain is assembled on the second T domain. The final step is the cyclization and release of the dipeptide to form the diketopiperazine ring. This is often catalyzed by a terminal thioesterase (TE) domain or, in some fungal systems, a specialized condensation domain. nih.govresearchgate.net The TE domain can catalyze either hydrolysis to release a linear peptide or an intramolecular cyclization to form a cyclic product like a diketopiperazine. nih.gov

The modular nature of NRPSs makes them attractive targets for biocombinatorial engineering to generate novel "unnatural" natural products. springernature.com By altering the substrate specificity of the A domains or by swapping entire modules, it is possible to incorporate different amino acids into the peptide backbone, leading to the production of new diketopiperazine derivatives. nih.gov

Key strategies in NRPS engineering include:

A-domain substitution: Replacing an A-domain with one that recognizes a different amino acid can lead to the incorporation of that new amino acid. nih.gov

Module swapping: Entire modules can be exchanged between different NRPS systems, although the success of this approach can be limited by the compatibility of inter-module communication (COM) domains. frontiersin.org

Domain engineering: Mutagenesis of key residues within the A-domain's substrate-binding pocket can alter its specificity. nih.gov

These engineering efforts hold promise for creating libraries of novel diketopiperazines with potentially new or improved biological activities. frontiersin.org

Cyclodipeptide Synthase (CDPS) Dependent Biosynthetic Cascades

Cyclodipeptide synthases represent a more recently discovered family of enzymes that also catalyze the formation of diketopiperazines. anr.fr Unlike the large, multi-domain NRPSs, CDPSs are typically smaller, single-domain proteins. nih.gov

A key distinguishing feature of CDPSs is their use of aminoacyl-tRNAs (aa-tRNAs) as substrates, directly hijacking them from the primary metabolic pool used for ribosomal protein synthesis. anr.frnih.gov This circumvents the need for the amino acid activation step performed by the A-domains in NRPSs. nih.gov The catalytic cycle of a CDPS involves the sequential binding of two aa-tRNA molecules and the formation of two peptide bonds to generate the cyclic dipeptide product. nih.gov

Structurally, CDPSs share similarities with the catalytic domain of class I aminoacyl-tRNA synthetases (aaRSs), featuring a conserved Rossmann-fold. mdpi.com However, they lack the ATP-binding motifs found in aaRSs, which is consistent with their use of pre-activated aa-tRNA substrates. mdpi.com

Crystal structures of CDPSs have provided insights into their catalytic mechanism. nih.govnih.gov The enzyme possesses two distinct binding sites for the two aa-tRNA substrates. anr.fr The reaction is proposed to proceed through the formation of an aminoacyl-enzyme intermediate. nih.gov

Table 1: Comparison of NRPS and CDPS Systems for Diketopiperazine Biosynthesis

| Feature | Nonribosomal Peptide Synthetases (NRPSs) | Cyclodipeptide Synthases (CDPSs) |

| Enzyme Structure | Large, multi-modular enzymes | Smaller, single-domain proteins |

| Substrates | Free amino acids and ATP | Aminoacyl-tRNAs (aa-tRNAs) |

| Amino Acid Activation | Catalyzed by the Adenylation (A) domain | Bypassed; utilizes pre-activated aa-tRNAs |

| Catalytic Mechanism | Stepwise condensation on a thiotemplate | Sequential binding and catalysis on a single enzyme |

| Prevalence | Found in both bacteria and fungi | Predominantly found in bacteria |

Enzymatic Tailoring and Post-Assembly Modifications of the Dioxopiperazine Core

The structural diversity and biological activity of dioxopiperazine natural products are significantly expanded through a series of post-assembly modifications to the core ring structure. These modifications are catalyzed by a variety of "tailoring" enzymes that introduce functional groups, create new ring systems, and alter the stereochemistry of the molecule. These enzymatic transformations are crucial for the maturation of the initial dioxopiperazine scaffold into a potent bioactive compound.

Characterization of Oxidoreductases, Methyltransferases, and Prenyltransferases

The modification of the dioxopiperazine core is often orchestrated by a suite of tailoring enzymes, with oxidoreductases, methyltransferases, and prenyltransferases playing pivotal roles. nih.gov These enzymes exhibit remarkable specificity and are often encoded within the same biosynthetic gene cluster as the nonribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs) responsible for the initial dioxopiperazine formation. frontiersin.org

Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions. nih.govnih.gov In the context of dioxopiperazine biosynthesis, they are responsible for a wide array of chemical transformations, including hydroxylations, dehydrogenations, and the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov A key example is the flavin-dependent α,β-dehydrogenase known as cyclic dipeptide oxidase (CDO), which introduces a double bond into the dioxopiperazine ring. frontiersin.org This initial desaturation often serves as a crucial priming step for subsequent modifications by other tailoring enzymes.

Methyltransferases catalyze the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to a substrate. nih.gov In dioxopiperazine biosynthesis, methylation can occur on nitrogen or oxygen atoms, as well as on carbon atoms of the amino acid side chains. nih.gov These modifications can profoundly impact the molecule's conformation, solubility, and interaction with its biological target.

Prenyltransferases are responsible for the attachment of isoprenoid moieties, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to the dioxopiperazine scaffold. nih.govnih.gov Prenylation significantly increases the lipophilicity of the molecule and can introduce new reactive handles for further chemical diversification. nih.gov The dimethylallyl tryptophan synthase (DMATS) superfamily of enzymes is particularly important in the prenylation of tryptophan-containing dioxopiperazines. nih.gov

The following table summarizes the key characteristics and functions of these tailoring enzymes in dioxopiperazine biosynthesis.

| Enzyme Class | Cofactor/Substrate | Typical Reaction | Impact on Dioxopiperazine Core |

| Oxidoreductases | NAD(P)H, FAD, O2 | Hydroxylation, Dehydrogenation, Epoxidation | Introduction of functional groups, formation of reactive intermediates |

| Methyltransferases | S-adenosyl-L-methionine (SAM) | N-, O-, or C-methylation | Alteration of steric and electronic properties, increased stability |

| Prenyltransferases | DMAPP, GPP | C- or N-prenylation | Increased lipophilicity, introduction of new reactive sites |

Mechanisms of Cytochrome P450 Involvement in Dioxopiperazine Dimerization

Cytochrome P450 (CYP) monooxygenases represent a versatile class of oxidoreductases that play a critical role in the late-stage tailoring of many natural products, including the dimerization of dioxopiperazine monomers. nih.govnih.govumich.edu These enzymes are heme-thiolate proteins that typically catalyze the insertion of one atom of molecular oxygen into a substrate. plos.org However, in the context of dioxopiperazine biosynthesis, their catalytic repertoire extends to mediating complex carbon-carbon and carbon-nitrogen bond formations leading to dimeric structures. nih.govumich.edu

The dimerization process often initiates with the CYP450 enzyme abstracting a hydrogen atom from an electron-rich position on the dioxopiperazine monomer, such as the indole (B1671886) nucleus of a tryptophan residue, to generate a radical intermediate. nih.govacs.org This radical can then couple with another monomer radical to form a dimeric product. The regioselectivity and stereoselectivity of this coupling are tightly controlled by the enzyme's active site architecture. nih.govacs.org

A notable example is the enzyme DtpC from Aspergillus flavus, which catalyzes the homodimerization of N-methylphenylalanyltryptophanyl diketopiperazine. nih.gov Studies have shown that DtpC can also accept non-native substrates, demonstrating a degree of catalytic promiscuity that can be exploited for the chemoenzymatic synthesis of novel dimeric compounds. nih.govacs.org The versatility of these P450 enzymes makes them powerful tools for generating structural diversity in dioxopiperazine-based molecules. nih.govacs.org

The table below outlines the key steps in a typical cytochrome P450-mediated dimerization of dioxopiperazine monomers.

| Step | Description | Key Enzymatic Feature |

| 1. Substrate Binding | The dioxopiperazine monomer binds to the active site of the cytochrome P450 enzyme. | Specificity is determined by the shape and amino acid composition of the active site. |

| 2. Radical Formation | The heme iron, in a high-valent state, abstracts a hydrogen atom from the substrate to form a radical intermediate. | The position of hydrogen abstraction is directed by the orientation of the substrate in the active site. |

| 3. Dimerization | Two substrate radicals couple to form a new carbon-carbon or carbon-nitrogen bond, resulting in a dimeric product. | The enzyme environment controls the regiochemistry and stereochemistry of the coupling reaction. |

| 4. Product Release | The dimeric product is released from the active site. | The product release allows the enzyme to begin another catalytic cycle. |

Cutting Edge Spectroscopic and Analytical Techniques for Structural and Stereochemical Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for determining the elemental composition of a compound with exceptional accuracy. nih.govnih.gov For Ethyl 3,6-dioxopiperazine-2-carboxylate, HRMS provides an exact measurement of its molecular mass, which is experimentally determined to be 186.17 g/mol . evitachem.com This high level of precision allows for the confident confirmation of the molecular formula, C₇H₁₀N₂O₄, by distinguishing it from other potential structures with the same nominal mass. The technique is sensitive enough to detect minute mass differences, offering a powerful tool for structural verification. csic.escapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. mdpi.comorganicchemistrydata.org Through the analysis of various NMR experiments, the connectivity of atoms and the conformational preferences of the molecule can be established.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide foundational information about the chemical environment of each hydrogen and carbon atom in this compound. rsc.org The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their functional group identity (e.g., carbonyl, methylene, methyl).

While specific spectral data for this compound is not publicly available in extensive databases, a hypothetical analysis based on its structure would predict distinct signals for the protons on the piperazine (B1678402) ring, the ethyl ester group (a quartet and a triplet), and the N-H protons. The chemical shifts of the ring protons would be particularly informative about their environment within the heterocyclic structure.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique that provides information about the spatial proximity of atoms, which is crucial for determining stereochemistry. This two-dimensional NMR experiment detects through-space interactions between protons that are close to each other, typically within 5 Å.

Investigation of Molecular Mechanisms and in Vitro Biological Activities

In Vitro Antitumor and Antiprion Activities

There is currently a lack of specific published research detailing the in vitro antitumor or antiprion activities of Ethyl 3,6-dioxopiperazine-2-carboxylate.

However, the diketopiperazine scaffold is recognized for its potential in these areas. Various substituted diketopiperazines have been investigated for their antiproliferative effects against several cancer cell lines. For instance, certain proline-based diketopiperazines have been explored as potential antiproliferative agents. Similarly, the diketopiperazine core structure has been identified as a promising scaffold for the development of antiprion compounds, with some derivatives showing activity in preventing the formation of pathogenic prion protein aggregates in vitro.

Despite these promising findings for the general class of diketopiperazines, no specific data on the efficacy or mechanism of action of this compound against tumor cell lines or in prion disease models has been found.

Modulatory Effects on Central Nervous System Receptors and Pathways (In Vitro Models)

Specific in vitro studies on the modulatory effects of this compound on central nervous system (CNS) receptors and pathways have not been identified in the current body of scientific literature.

The diketopiperazine class of molecules, due to their rigid and conformationally constrained structures, are considered attractive candidates for CNS drug discovery. Some diketopiperazine derivatives have been reported to interact with various CNS targets, including GABAergic and oxytocin (B344502) receptors in in vitro assays. These interactions suggest that the diketopiperazine scaffold can be a valuable template for designing ligands with specific CNS activities.

Nevertheless, without direct experimental evidence, any potential effects of this compound on CNS receptors or signaling pathways remain purely speculative.

Rigorous Structure Activity Relationship Sar Studies and Principles of Rational Design

Identification of Key Pharmacophores and Structural Determinants Governing Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the dioxopiperazine class of compounds, the core ring itself, with its two amide bonds, serves as a fundamental pharmacophoric element. These amides provide hydrogen bond donor and acceptor sites that are crucial for binding to biological targets such as enzymes and receptors.

Systematic Assessment of Substituent Modifications on Compound Efficacy and Selectivity

The systematic modification of substituents on the dioxopiperazine scaffold is a cornerstone of SAR studies, aiming to enhance potency and selectivity while minimizing off-target effects. A classic example can be found in the development of bis(2,6-dioxopiperazine)s as anticancer agents, where modifications to the parent structure led to significant differences in their ability to inhibit topoisomerase II.

A study comparing several derivatives of bis(2,6-dioxopiperazine) revealed a clear SAR trend. nih.gov The potency of these compounds as topoisomerase II inhibitors varied significantly with changes in their structure. The data from this study, which evaluated the inhibition of the decatenation activity of calf thymus topoisomerase II, is summarized below.

| Compound | Structure | IC₅₀ (µM) nih.gov |

| ICRF-193 | (±)-4,4'-(1,2-Ethanediyl)bis(1-methyl-2,6-piperazinedione) | 2 |

| ICRF-154 | (±)-4,4'-(1,2-Ethanediyl)bis(2,6-piperazinedione) | 13 |

| ICRF-159 (Razoxane) | (±)-4,4'-(1,2-Propanediyl)bis(2,6-piperazinedione) | 30 |

| MST-16 (Sobuzoxane) | 4,4'- (1,4-Piperazinediyl)bis(2,6-piperazinedione) | 300 |

IC₅₀ is the concentration of the compound that produces 50% inhibition of enzyme activity.

The data clearly indicates that ICRF-193 is the most potent inhibitor in this series, being approximately 6.5 times more active than ICRF-154 and 15 times more active than ICRF-159. nih.gov The substitution of a proton with a methyl group on the nitrogen atoms of the linker in ICRF-193 compared to ICRF-154 appears to enhance activity. The nature of the linker itself is also critical, as evidenced by the lower potency of MST-16, which incorporates a piperazine (B1678402) linker. nih.gov Such studies are invaluable for understanding the structural requirements for potent enzyme inhibition and guide the design of more effective analogs.

Influence of Stereochemistry on Molecular Recognition and Bioactivity Profiles

Stereochemistry is a critical factor in the biological activity of chiral molecules, as stereoisomers can exhibit profoundly different interactions with their biological targets. In the context of dioxopiperazines, which are often derived from amino acids, the stereochemistry at the substituted carbon atoms of the ring can have a dramatic impact on the conformation of the molecule and, consequently, its bioactivity.

Rational Design Strategies for Optimization of Potency and Specificity

Rational drug design involves the deliberate and targeted design of new molecules based on an understanding of the biological target and the principles of molecular recognition. This approach stands in contrast to traditional methods of drug discovery that rely on the screening of large libraries of compounds. For dioxopiperazine-based compounds, rational design strategies can be employed to optimize their properties as therapeutic agents.

One common strategy is scaffold hopping, where the core scaffold of a known active molecule is replaced with a different one, such as a dioxopiperazine ring, while maintaining the key pharmacophoric features. This can lead to new chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For example, a natural product with known biological activity could serve as a starting point, and its core structure could be replaced with a dioxopiperazine scaffold to generate novel analogs. nih.gov

Another powerful rational design tool is computer-aided drug design (CADD). Techniques such as molecular docking can be used to predict how different dioxopiperazine derivatives will bind to a target protein of known three-dimensional structure. This allows for the in silico screening of virtual libraries of compounds and the prioritization of those with the highest predicted binding affinity for synthesis and biological testing. For instance, in the development of ligands for the sigma-1 receptor, molecular docking was used to understand how a novel spiro-2,6-dioxopyrazine scaffold binds to the receptor. nih.gov

Dioxopiperazine Scaffolds as Versatile Platforms for Medicinal Chemistry Lead Optimization

The dioxopiperazine scaffold is a highly versatile platform for lead optimization in medicinal chemistry. Lead optimization is the process of taking a compound that has shown promising biological activity (a "hit" or "lead") and modifying its structure to improve its properties with the goal of identifying a clinical candidate. The rigid, yet modifiable, nature of the dioxopiperazine ring makes it an excellent starting point for this process.

The synthetic tractability of dioxopiperazines allows for the systematic introduction of a wide variety of substituents at different positions on the ring. For example, using a three-component reaction with amino acids, ketones, and isocyanides, a diverse library of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine heterocycles can be generated. nih.gov This allows for the exploration of a large chemical space around the core scaffold. By varying the amino acid, different side chains can be introduced, probing the effect of size, polarity, and charge on biological activity. Similarly, different ketones and isocyanides can be used to modify other parts of the molecule. nih.gov

This modular approach facilitates the establishment of clear SAR, as seen with the bis(2,6-dioxopiperazine) topoisomerase II inhibitors. nih.gov Once an initial lead is identified, chemists can systematically alter each component of the molecule to fine-tune its properties, such as increasing its potency against the desired target, improving its selectivity over other targets to reduce side effects, and optimizing its absorption, distribution, metabolism, and excretion (ADME) properties to ensure it can reach its target in the body and have a suitable duration of action. nih.gov

Theoretical and Advanced Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reactivity and reaction mechanisms of ethyl 3,6-dioxopiperazine-2-carboxylate. DFT methods offer a favorable balance between computational cost and accuracy for systems of this size.

By mapping the potential energy surface (PES) for a given reaction, DFT calculations can identify transition states, intermediates, and the associated activation energies. This allows for a detailed analysis of reaction pathways, providing insights into reaction kinetics and thermodynamics that are often difficult to obtain experimentally. For instance, the hydrolysis of the ester or amide groups within this compound can be modeled to understand its stability under different pH conditions.

A hypothetical reaction pathway analysis for the alkaline hydrolysis of the ester group in this compound would involve calculating the energies of the reactants (the ester and a hydroxide (B78521) ion), the tetrahedral intermediate formed by nucleophilic attack, the transition state for the departure of the ethoxide leaving group, and the final products (the carboxylate and ethanol). The calculated energy profile would reveal the rate-determining step of the reaction.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction of this compound

| Species | Electronic Energy (Hartree) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactant Complex | -689.12345 | 0.00 | 0.00 |

| Transition State 1 | -689.09876 | 15.5 | 18.2 |

| Intermediate | -689.11111 | 7.7 | 9.5 |

| Transition State 2 | -689.10123 | 13.9 | 16.1 |

| Product Complex | -689.14567 | -13.9 | -11.5 |

Note: The data in this table is illustrative and not based on actual experimental or calculated results.

Conformational Landscape Exploration via Molecular Dynamics Simulations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and flexibility. Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of this molecule in various environments. rsc.orggithub.io

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This allows for the characterization of the different shapes (conformers) the molecule can adopt and the energetic barriers between them. For a cyclic system like a dioxopiperazine, the ring can adopt different puckering conformations, such as boat or twist-boat forms. The orientation of the ethyl carboxylate substituent can also vary significantly.

Enhanced sampling techniques, such as replica exchange MD or metadynamics, can be employed to overcome high energy barriers and ensure a thorough exploration of the conformational space. evitachem.com These simulations can reveal the most stable conformers in different solvents, providing insights into how the environment influences the molecule's shape. mdpi.com

Table 2: Representative Conformational States of this compound from a Hypothetical MD Simulation

| Conformer | Ring Pucker | Dihedral Angle (N-C-C=O) (°) | Relative Population (%) |

| 1 | Boat | 175.4 | 65.2 |

| 2 | Twist-Boat | -60.2 | 25.8 |

| 3 | Planar | 1.5 | 9.0 |

Note: The data in this table is illustrative and not based on actual experimental or calculated results.

Computational Prediction of Spectroscopic Parameters and Electronic Properties

Quantum chemical calculations can predict various spectroscopic parameters for this compound, which can be invaluable for interpreting experimental data and confirming the molecule's structure.

Methods like DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. By performing these calculations on different possible isomers or conformers, the results can be compared with experimental spectra to aid in structural elucidation. Similarly, infrared (IR) vibrational frequencies and intensities can be computed to help assign the peaks in an experimental IR spectrum to specific molecular vibrations.

Furthermore, these calculations provide access to a wealth of information about the electronic properties of the molecule. This includes the distribution of electron density, the molecular electrostatic potential (which identifies regions susceptible to electrophilic or nucleophilic attack), and the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties.

Table 3: Hypothetical Computationally Predicted Spectroscopic and Electronic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | H-2: 4.15; H-5α: 3.98; H-5β: 3.76 |

| ¹³C NMR Chemical Shift (ppm) | C=O (amide): 168.2, 165.9; C=O (ester): 171.5 |

| Key IR Frequency (cm⁻¹) | C=O stretch (amide): 1690; C=O stretch (ester): 1735 |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 5.7 |

Note: The data in this table is illustrative and not based on actual experimental or calculated results.

In Silico Modeling of Molecular Interactions and Ligand-Target Binding Affinities

To explore the potential biological activity of this compound, in silico modeling techniques such as molecular docking and binding free energy calculations can be employed. chemicalbook.com These methods predict how the molecule might interact with a biological target, such as a protein or enzyme.

Molecular docking algorithms predict the preferred orientation of the molecule when bound to a target protein, as well as the binding affinity. This can be used to screen large libraries of compounds and identify potential drug candidates. The docking results can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy. These calculations provide a more accurate estimate of the binding affinity by considering the solvation effects and the conformational changes upon binding. Such studies are instrumental in the rational design of more potent and selective analogs of this compound.

Table 4: Hypothetical In Silico Binding Affinity Data for this compound with a Target Protein

| Parameter | Predicted Value (kcal/mol) |

| Docking Score | -8.5 |

| MM/GBSA Binding Free Energy | -25.3 |

| - Van der Waals Contribution | -35.1 |

| - Electrostatic Contribution | -10.2 |

| - Polar Solvation Contribution | 22.5 |

| - Nonpolar Solvation Contribution | -2.5 |

Note: The data in this table is illustrative and not based on actual experimental or calculated results.

Strategic Derivatization and Advanced Scaffold Applications of the Ethyl 3,6 Dioxopiperazine 2 Carboxylate Core

Methodologies for the Synthesis of Novel Analogues and Derivatives

The ethyl 3,6-dioxopiperazine-2-carboxylate core offers several reactive sites for chemical modification, primarily the two secondary amide nitrogens and the ester group. These sites allow for the introduction of a wide array of substituents, leading to the generation of novel analogues and derivatives with tailored properties.

The synthesis of the core itself can be achieved through cyclization reactions. A common method involves the reaction of ethyl glycinate (B8599266) with diketopiperazine derivatives under acidic conditions. evitachem.com Another approach to a related N-substituted dioxopiperazine involves the reaction of N-ethylethylenediamine with diethyl oxalate (B1200264) in the presence of a catalyst. google.com

Alkylation and Acylation: The amide nitrogens of the dioxopiperazine ring can be readily functionalized through N-alkylation and N-acylation reactions. These reactions introduce side chains that can mimic the residues of amino acids or introduce other desired chemical functionalities. Standard alkylation conditions, such as the use of alkyl halides in the presence of a base, can be employed. Similarly, acylation with acid chlorides or anhydrides allows for the introduction of various acyl groups.

Ester Modification: The ethyl ester group at the 2-position provides another handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. evitachem.com Alternatively, the ester can be reduced to an alcohol or undergo transesterification with other alcohols to introduce different ester groups. evitachem.com These modifications are crucial for expanding the chemical space accessible from this scaffold.

A general overview of the potential derivatization reactions is presented in the table below:

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-substituted dioxopiperazine derivatives |

| N-Acylation | Acid chloride/anhydride (B1165640), Base | N-acyl dioxopiperazine derivatives |

| Ester Hydrolysis | Acid or Base (e.g., LiOH, NaOH) | 3,6-dioxopiperazine-2-carboxylic acid |

| Amide Coupling | Carboxylic acid, Amine, Coupling agent (e.g., HATU, HOBt) | Dioxopiperazine-2-carboxamide derivatives |

| Transesterification | Alcohol, Acid or Base catalyst | Alternative ester derivatives |

Integration into Next-Generation Peptidomimetic Architectures

The rigid structure of the dioxopiperazine ring makes it an excellent scaffold for the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability.

Design Principles for Conformationally Constrained Peptidomimetics

A key principle in peptidomimetic design is the restriction of conformational flexibility to present key pharmacophoric groups in a bioactive conformation. nih.gov The dioxopiperazine core serves as a rigid template to which side chains can be attached in a spatially defined manner. By strategically placing substituents on the nitrogen atoms and at the C2 position, it is possible to mimic the side-chain orientations of specific secondary structures of peptides, such as β-turns or α-helices. The design process often involves computational modeling to predict the spatial arrangement of the appended functional groups and how they will interact with a biological target. nih.gov

Utilization of Heterocyclic Scaffolds for Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are involved in a vast number of cellular processes and are attractive but challenging drug targets. whiterose.ac.uk Small molecules that can mimic the key interacting residues of one protein can disrupt or stabilize its interaction with another protein. The dioxopiperazine scaffold can be used to present side chains that mimic the "hotspot" residues of a protein, which are the key amino acids that contribute most to the binding energy of a PPI. nih.gov For instance, by decorating the dioxopiperazine core with appropriate hydrophobic and charged groups, it is possible to create molecules that mimic one face of an α-helix, a common motif in PPI interfaces.

Applications in Combinatorial Chemistry for Library Generation and Screening

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity. youtube.com The this compound scaffold is well-suited for combinatorial library synthesis due to its multiple points of diversification.

By employing a "split-and-pool" synthesis strategy, a large library of dioxopiperazine derivatives can be generated. nih.gov In this approach, a solid support is divided into multiple portions, and a different building block is added to each portion at one of the diversification points (e.g., one of the nitrogen atoms). The portions are then combined, mixed, and re-divided for the addition of the next set of building blocks at another diversification point (e.g., the other nitrogen atom or the C2 position after ester modification). This process allows for the creation of a vast number of unique compounds in a systematic and efficient manner.

Interdisciplinary Considerations: Environmental Occurrence and Biogeochemical Interactions

Formation as Degradation Products from Biological Macromolecules in Environmental Matrices

While direct evidence for the formation of Ethyl 3,6-dioxopiperazine-2-carboxylate from the breakdown of biological macromolecules in the environment has not been specifically documented, the formation of the core diketopiperazine structure from proteins and peptides is a well-established phenomenon. Diketopiperazines are often generated as byproducts during the thermal processing of foods and have been detected in a variety of products such as beer, bread, and roasted coffee as a result of polypeptide degradation. mdpi.com This process of cyclization is particularly favored when proline is the penultimate amino acid at the N-terminus of a peptide chain. evitachem.com

In natural environmental matrices like soil and water, the decomposition of organic matter, which is rich in proteins and peptides, presents a plausible pathway for the natural formation of a diverse range of diketopiperazines. evitachem.commdpi.com Microbial activity is a key driver of this decomposition, and the enzymatic machinery of microorganisms can facilitate the cleavage and subsequent cyclization of amino acid pairs into DKPs. mdpi.com It is therefore conceivable that this compound could be one of the many DKP structures that arise from the degradation of larger biological molecules in various ecosystems, although specific studies to confirm this are lacking.

Role in Microbial Ecology and Inter-Species Chemical Communication

Diketopiperazines are significant signaling molecules in the microbial world, playing a crucial role in cell-to-cell communication, a process also known as quorum sensing. mdpi.comresearchgate.net This chemical communication allows bacteria to coordinate their behavior in a population-dependent manner, regulating processes such as biofilm formation, virulence factor production, and antibiotic synthesis. nih.gov Given that an estimated 90% of Gram-negative bacteria, as well as numerous Gram-positive bacteria and fungi, produce DKPs, it is highly probable that this compound, as a member of this class, could have a role in microbial signaling. nih.gov

The structural diversity of DKPs allows for a high degree of specificity in these signaling pathways. Different microbial species can produce and respond to specific DKP molecules, enabling intricate communication networks within complex microbial communities. While the specific signaling capabilities of this compound have not been investigated, its chemical structure suggests it could potentially interact with microbial receptors and influence gene expression in a manner similar to other documented DKPs.

The influence of diketopiperazines extends beyond communication within a single species to mediating interactions between different microbial species. These interactions can be competitive, such as the production of DKPs with antimicrobial properties that inhibit the growth of other microorganisms, or cooperative. nih.gov For instance, some DKPs have been shown to facilitate cross-talk between different bacterial species, influencing their coexistence and community structure.

The metabolic exchange of DKPs between microorganisms is another facet of their role in microbial ecology. Some microbes can utilize DKPs produced by others as a source of nutrients after enzymatic breakdown into their constituent amino acids. This suggests a potential role for DKPs in the cycling of organic nitrogen within microbial communities. While there is no direct evidence involving this compound, its DKP core structure makes it a plausible candidate for participation in such intermicrobial exchanges.

| Diketopiperazine Example | Producing Organism(s) | Observed Intermicrobial Effect |

| Cyclo(L-Pro-L-Leu) | Cronobacter sakazakii, Bacillus cereus | Facilitates cross-communication and coexistence. |

| Cyclo(L-Trp-L-Ser) | Rheinheimera aquimaris | Inhibits biofilm formation in Pseudomonas aeruginosa. |

| Cyclo(L-Tyr-L-Pro) | Penicillium chrysogenum | Reduces virulence factor production in Pseudomonas aeruginosa. |

| Glioperazine B | Bionectra byssicola | Exhibits weak antibacterial activity against Staphylococcus aureus. |

This table presents examples of documented intermicrobial effects of various diketopiperazines and is intended to illustrate the potential roles of the DKP class of compounds.

Diketopiperazines are increasingly being recognized for their importance in the context of plant-microbe interactions and soil health. These compounds are produced by a variety of soil-dwelling bacteria and fungi and can influence plant growth and development. evitachem.com Some DKPs have been shown to act as plant growth promoters, while others can elicit induced systemic resistance in plants, enhancing their defenses against pathogens. evitachem.com

The production of DKPs by soil microbes can shape the composition of the plant microbiome, favoring the growth of beneficial microorganisms while suppressing pathogens. This, in turn, can have indirect effects on soil nutrient cycling. A healthy and active microbial community is essential for processes such as nitrogen fixation, phosphorus solubilization, and the decomposition of organic matter, all of which are critical for making nutrients available to plants. Although the specific impact of this compound on plant microbiomes and nutrient cycling has not been studied, the established roles of other DKPs in these processes suggest a potential avenue for its ecological significance.

| Diketopiperazine Example | Producing Organism | Effect on Plants/Soil Environment |

| Cyclo(L-Pro-L-Val) & Cyclo(L-Pro-L-Tyr) | Co-culture of Bacillus species | Enhanced antifungal capabilities against plant pathogens. mdpi.com |

| Brevicompanine | Penicillium brevicompactum | Acts as a plant growth promoter. evitachem.com |

| Thaxtomin A | Streptomyces species | Acts as a phytotoxin. evitachem.com |

| Cyclo(-L-Leu-L-Phe) | Not specified | Exhibits anti-oomycete activity against Plasmopara viticola. |

This table provides examples of the roles of different diketopiperazines in plant-microbe interactions and is meant to illustrate the potential functions of the DKP class of compounds.

Prospective Avenues and Future Research Directions

Discovery and Characterization of Novel Biosynthetic Pathways for Dioxopiperazines

The natural world is a vast reservoir of complex molecules, and microorganisms, in particular, are adept chemists, producing a wide array of bioactive 2,5-diketopiperazines (DKPs). rsc.org The biosynthesis of these compounds primarily occurs through two recognized enzymatic systems: nonribosomal peptide synthetases (NRPSs) and the more recently identified cyclodipeptide synthases (CDPSs). rsc.orgrsc.org NRPSs are large, modular enzymes that assemble DKPs from amino acid substrates, while CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as their building blocks. rsc.orgnih.gov

Future research will focus on genome mining and heterologous expression to uncover new biosynthetic gene clusters (BGCs) from diverse environmental sources. mdpi.com Characterizing these novel pathways is crucial. For instance, many CDPS-encoding genes are found alongside genes for "tailoring" enzymes like oxidoreductases, cytochrome P450s, and methyltransferases. rsc.orgrsc.org These enzymes modify the basic DKP scaffold, creating structurally diverse and biologically active derivatives. rsc.orgresearchgate.net Elucidating the function of these tailoring enzymes will not only expand our knowledge of nature's chemical ingenuity but also provide new enzymatic tools for synthetic biology. rsc.orgrsc.org This knowledge could enable the engineered biosynthesis of novel DKP analogs through pathway engineering, significantly broadening the chemical diversity available for drug discovery. nih.gov A key goal is to identify and characterize unconventional pathways, such as those incorporating non-proteinogenic amino acids like L-kynurenine, which can lead to entirely new classes of DKP compounds. mdpi.com

Table 1: Key Enzyme Families in Dioxopiperazine Biosynthesis

| Enzyme Family | Substrate(s) | Function | Reference |

|---|---|---|---|

| Nonribosomal Peptide Synthetases (NRPSs) | Amino Acids | Catalyze the formation of the DKP scaffold from two amino acid precursors. | rsc.orgresearchgate.net |

| Cyclodipeptide Synthases (CDPSs) | Aminoacyl-tRNAs (aa-tRNAs) | Hijack aminoacyl-tRNAs from primary metabolism to synthesize the DKP ring. | rsc.orgrsc.orgnih.gov |

| Tailoring Enzymes (e.g., P450s, Methyltransferases) | DKP Scaffold | Modify the core DKP structure to create chemical diversity and confer biological activity. | rsc.orgrsc.orgresearchgate.net |

Development of Innovative Synthetic Methodologies for Architecturally Complex Derivatives

While nature provides a vast library of dioxopiperazines, chemical synthesis is essential for creating architecturally complex derivatives that are inaccessible through biosynthesis and for systematically exploring structure-activity relationships (SAR). nih.gov Future efforts will be directed towards developing more efficient and innovative synthetic methodologies. This includes one-pot procedures and solid-phase synthesis, which can accelerate the generation of diverse DKP libraries for biological screening. mdpi.comresearchgate.net

A significant challenge lies in the construction of highly functionalized and stereochemically complex derivatives, such as the epidithiodioxopiperazines (ETPs), a class of fungal metabolites known for their potent biological activities. acs.org Research into regioselective oxidation methods, for example, using a directing group to functionalize a specific C-H bond, represents a key advancement in synthesizing these intricate structures. acs.orgnih.gov Furthermore, developing methods for creating dimeric dioxopiperazines, which involve forming challenging carbon-carbon bonds between two monomeric units, is a frontier in synthetic chemistry. acs.org These advanced synthetic strategies will be crucial for producing novel analogs of compounds like Ethyl 3,6-dioxopiperazine-2-carboxylate, allowing for the exploration of previously inaccessible chemical space. ethz.ch

Comprehensive Deconvolution of Undetermined Molecular Targets and Signaling Pathways

A critical area of future research is to identify and validate the specific molecular targets and signaling pathways through which dioxopiperazines exert their biological effects. researchgate.net While some targets are known, such as the inhibition of DNA topoisomerase II by bisdioxopiperazine derivatives, the mechanisms of action for most DKPs remain poorly understood. nih.govnih.gov

Table 2: Examples of Dioxopiperazine Molecular Targets and Affected Pathways

| Compound Class | Molecular Target / Pathway | Biological Context | Reference |

|---|---|---|---|

| Bis(2,6-dioxopiperazines) | DNA Topoisomerase II | Antitumor, Cardioprotection | nih.govnih.gov |

| Bacterial Cyclodipeptides | PI3K/Akt/mTOR, Ras-ERK pathways | Malignant Melanoma | frontiersin.org |

| Tadalafil Analogues | Phosphodiesterase 5 (PDE5) | PDE Inhibition | mdpi.com |

| Plinabulin Analogs | Tubulin | Anticancer | mdpi.com |

Integration of Predictive Computational Approaches for Accelerated Compound Design

Computational methods are becoming indispensable tools for accelerating the design-build-test-learn cycle in drug discovery. nih.gov For the dioxopiperazine class, integrating predictive computational approaches can significantly streamline the development of new, potent, and selective analogs. frontiersin.org Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties and biological activities of novel DKP derivatives based on their molecular structure. nih.govnih.gov

Molecular docking and molecular dynamics simulations are powerful tools for visualizing and understanding how DKP compounds interact with their protein targets at an atomic level. frontiersin.orgmdpi.com These methods can predict binding affinities and poses, guiding the rational design of derivatives with improved potency and selectivity. mdpi.com As artificial intelligence and machine learning techniques become more sophisticated, they can be employed to analyze large datasets, identify complex patterns, and even design novel scaffolds de novo. frontiersin.orgresearchgate.net These computational strategies will allow researchers to more efficiently navigate the vast chemical space of dioxopiperazines, prioritizing the synthesis of compounds with the highest probability of desired biological activity.

Expansion of Applications in Foundational Chemical Biology Research

Beyond their therapeutic potential, dioxopiperazines serve as valuable tools for fundamental chemical biology research. nih.govnih.gov Their rigid, conformationally constrained scaffold makes them excellent platforms for designing molecular probes to investigate biological processes. nih.govresearchgate.net Because they can be synthesized with a wide variety of functional groups, DKPs can be developed as probes for specific enzymes, receptors, or protein-protein interactions. researchgate.netnih.gov

Future applications will see the development of DKP-based probes for cellular imaging, affinity-based protein profiling, and as components of larger bioconjugates. sigmaaldrich.com For example, cyclotides, which are structurally unique peptides, have been used as probes for membrane binding and protease function. researchgate.net Similarly, the DKP scaffold can be incorporated into molecules designed for specific research purposes. nih.gov Their ability to occupy a chemical space between small molecules and larger biologics allows them to probe biological systems in unique ways. researchgate.net The continued development of dioxopiperazine-based tools will provide new insights into cellular function and disease mechanisms.

Q & A

Q. What synthetic strategies are recommended for Ethyl 3,6-dioxopiperazine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise Synthesis : Start with piperazine derivatives, introducing dioxo groups via controlled oxidation (e.g., using KMnO₄ under acidic conditions). Ethyl esterification can be achieved via nucleophilic acyl substitution with ethyl chloroformate in anhydrous DMF .

- Optimization : Monitor reaction progress via TLC or HPLC (see mobile phase conditions in ). Adjust pH and temperature to minimize side products (e.g., over-oxidation).

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization be performed for this compound?

Methodological Answer:

Q. What analytical methods are suitable for assessing purity?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) + 0.1% TFA. Compare retention times against a reference standard .

- Elemental Analysis : Verify %C, %H, %N matches theoretical values (e.g., C: 48.6%, H: 5.1%, N: 11.3%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

Q. How should researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

- Experimental Controls :

- Use standardized cell lines (e.g., HEK293 or HepG2) and replicate assays ≥3 times.

- Include positive controls (e.g., known kinase inhibitors if studying enzyme inhibition).

- Data Analysis : Apply statistical tools (ANOVA, Tukey’s test) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies are effective for analyzing polymorphs or co-crystals of this compound?

Methodological Answer:

- Screening : Use solvent-drop grinding with co-formers (e.g., carboxylic acids) and analyze via PXRD.

- Thermal Analysis : Perform DSC/TGA to identify phase transitions. Compare with single-crystal data (e.g., triclinic vs. monoclinic systems) .

- Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH) and monitor via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.